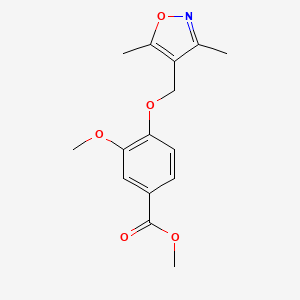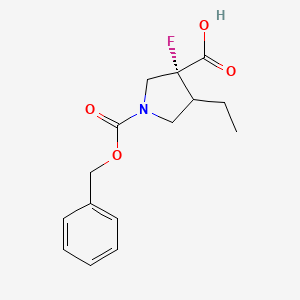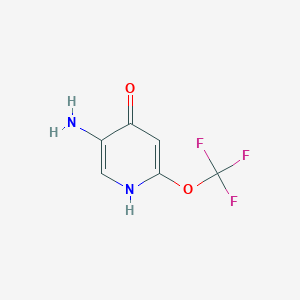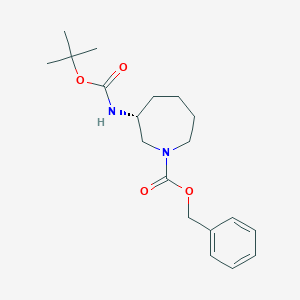
Methyl 4-((3,5-dimethylisoxazol-4-yl)methoxy)-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoate is a chemical compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. Oxazole derivatives are known for their wide range of biological activities and have garnered significant interest in medicinal chemistry .
Preparation Methods
The synthesis of methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-hydroxy-3-methoxybenzoic acid with dimethyl-1,2-oxazole-4-methanol in the presence of a suitable catalyst . The reaction conditions often involve heating and the use of solvents such as dichloromethane or ethanol. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoate can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic compound with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoate .
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C15H17NO5/c1-9-12(10(2)21-16-9)8-20-13-6-5-11(15(17)19-4)7-14(13)18-3/h5-7H,8H2,1-4H3 |
InChI Key |
YETUYTRKLJVQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-ylsulfonyl)aniline](/img/structure/B14799565.png)
![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14799566.png)
![2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B14799579.png)



![tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14799607.png)

![(7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14799621.png)
![2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)
![2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid](/img/structure/B14799629.png)

![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)

